molecular formula C20H16O6 B096594 1,8,9-Triacetoxyanthracene CAS No. 16203-97-7

1,8,9-Triacetoxyanthracene

Cat. No.: B096594
CAS No.: 16203-97-7
M. Wt: 352.3 g/mol
InChI Key: IPWOSICBVUXMML-UHFFFAOYSA-N
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Description

1,8,9-Triacetoxyanthracene is a chemical compound that has been used as an active ingredient in the preparation of an anti-tumor pharmaceutical compound . It is in the form of colorless crystals and is soluble in alcohols and acetone . It has been prepared and described by O.E. SCHULTZ and H.H. SCHULTZE-MOSGAU .


Chemical Reactions Analysis

The metabolization of this compound by serum has been described . Under these conditions, several other compounds arise from both educts. Quantitative determinations of these metabolites indicate that hydrolytic reactions occur prior to oxidation .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 352.34 . It has a boiling point of 537.8ºC at 760mmHg and a density of 1.302g/cm3 .

Scientific Research Applications

  • Psoriasis Treatment : 1,8,9-Triacetoxyanthracene, known as Exolan, has been used as a treatment for psoriasis. It replaced Dithranol due to its lesser adverse reactions like staining and skin burning. However, it was found to cause corneal oedema when introduced into the eye (Easty & Mathalone, 1969).

  • Metabolism in Antipsoriatic Therapy : this compound is metabolized in serum, forming various compounds. These metabolites suggest that hydrolytic reactions occur prior to oxidation. This compound is effective against psoriatic lesions without skin inflammations, differentiating it from other related compounds (Wiegrebe, Gerber, Kappler, & Bayerl, 1979).

  • Comparison with Dithranol in Psoriasis Treatment : A clinical comparison between triacetoxyanthracene and dithranol pastes in treating chronic psoriasis revealed that dithranol was more effective and faster in suppressing the disease in many cases (Hodgson & Hell, 1970).

  • Corneal Toxicity : Two cases of keratitis in patients using triacetoxyanthracene (Exolan) paste were reported. While both cases healed completely, the severity of the initial lesion indicated potential danger to the cornea (Mathalone & Easty, 1967).

  • Chemical Synthesis and Structural Studies : Various studies have focused on the synthesis and structural analysis of 1,8,9-substituted anthracenes, exploring their molecular geometry and electronic properties. These studies contribute to understanding the chemical behavior of such compounds in different environments (Kilian & Slawin, 2007).

  • Photodegradation Studies : The photoreactivity of 9,10-dibutoxyanthracene, a derivative of anthracene, was investigated, providing insights into the photodegradation mechanisms of such compounds. This research contributes to understanding how these compounds interact with light and oxygen (Seto et al., 2022).

Safety and Hazards

1,8,9-Triacetoxyanthracene is a severe eye irritant . When heated to decomposition, it emits acrid smoke and irritating fumes .

Properties

IUPAC Name

(8,9-diacetyloxyanthracen-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-11(21)24-16-8-4-6-14-10-15-7-5-9-17(25-12(2)22)19(15)20(18(14)16)26-13(3)23/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWOSICBVUXMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=CC3=C(C(=CC=C3)OC(=O)C)C(=C21)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167301
Record name Anthralin triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16203-97-7
Record name 1,8,9-Anthracenetriol, 1,8,9-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16203-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthralin triacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016203977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthralin triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8,9-triacetoxyanthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.651
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DITHRANOL TRIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JQ8U9U95X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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